molecular formula C21H17NO3 B1684215 BIBR 1532 CAS No. 321674-73-1

BIBR 1532

Numéro de catalogue: B1684215
Numéro CAS: 321674-73-1
Poids moléculaire: 331.4 g/mol
Clé InChI: PGFQXGLPJUCTOI-WYMLVPIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BIBR1532 est un composé synthétique, non-nucléosidique, connu pour son inhibition puissante et sélective de l'activité de la télomérase. La télomérase est une enzyme qui ajoute des séquences nucléotidiques répétitives aux extrémités des chromosomes, connues sous le nom de télomères, maintenant ainsi leur longueur et leur stabilité. Cette enzyme est très active dans les cellules cancéreuses, ce qui leur permet de proliférer indéfiniment. BIBR1532 a suscité un intérêt considérable dans la recherche sur le cancer en raison de sa capacité à inhiber la télomérase, entraînant un raccourcissement des télomères, une arrestation de la croissance et une apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

BIBR1532 is a telomerase inhibitor with potential anti-cancer activity, exhibiting anti-tumor activities in several types of cancer by triggering replicative senescence . Telomerase is an enzyme that adds DNA sequence repeats ("TTAGGG" in vertebrates) to the 3' end of DNA strands at telomeres, which are found at the ends of eukaryotic chromosomes. Telomeres protect the chromosomes from DNA damage and degradation .

Effects on Cell Growth, Viability, and Morphology

BIBR1532 has been shown to inhibit cell growth in a dose-dependent manner in SCCF1, SCCF2, and SCCF3 cell lines, with the effect being more pronounced in SCCF3 cells . It also causes a dose-dependent decrease in cell viability in SCCF2 and, to a lesser extent, in SCCF1, while a mild reduction in SCCF3 is observed only at a high concentration (100 μM) .

Morphological changes are also evident upon BIBR1532 incubation, where growth-arrested SCCFs become flattened, enlarged, with intercellular bridges, increased granularity, and vacuolated cytoplasm .

Esophageal Squamous Cell Carcinoma (ESCC)

BIBR1532 inhibits the proliferation and metastasis of ESCC cells . The half-maximal inhibitory concentration (IC50) values for KYSE150 and KYSE410 cells decrease with longer exposure to BIBR1532 . BIBR1532 also downregulates the expression of hTERT, a core catalytic subunit of telomerase, in a dose-dependent manner . In a nude mouse xenograft model, BIBR1532 significantly suppresses tumor growth, reduces hTERT expression, and increases γ-H2AX protein levels, without causing apparent adverse effects .

Combination Therapies

BIBR1532 works synergistically with chemotherapeutic agents and ionizing radiation, sensitizing drug-resistant cells and enhancing radio-sensitivity in many in vitro models of cancer . It enhances the radiosensitivity of NSCLC cells .

Telomerase Inhibition

BIBR1532 is a selective non-nucleoside potent telomerase inhibitor that acts by direct noncompetitive inhibition . It binds to a hydrophobic pocket that is conserved between tcTERT and hTERT .

Development of Analogues

Mécanisme D'action

BIBR 1532, also known as (E)-2-(3-(naphthalen-2-yl)but-2-enamido)benzoic acid, is a potent and selective inhibitor of the human telomerase . This compound has been studied for its potential in cancer treatment due to its ability to interfere with the processivity of the enzyme .

Target of Action

The primary target of this compound is the human telomerase . Telomerase is a ribonucleoprotein responsible for the maintenance of the telomere . The enzyme is comprised of a template-containing RNA subunit (TR) and a protein component including the catalytic subunit telomerase reverse transcriptase (TERT) .

Mode of Action

This compound interacts with its target by interfering with the processivity of the telomerase enzyme . This interference leads to the inhibition of the enzyme’s activity, resulting in telomere shortening .

Biochemical Pathways

The inhibition of telomerase by this compound disrupts telomere maintenance, leading to telomere erosion . This disruption can result in proliferation arrest and cell death . The compound shows excellent selectivity for hTERT over RNA polymerases .

Pharmacokinetics

This compound exhibits excellent permeability and sufficient metabolic stability . It is suitable for both in vitro and in vivo experiments . .

Result of Action

The action of this compound leads to significant molecular and cellular effects. It induces telomere shortening, which can lead to growth arrest in various cancer cell lines . In addition, it has been reported that this compound can induce apoptosis in cancer cells .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as glucose levels. For instance, glucose restriction has been shown to potentiate the effect of this compound, leading to a decrease in telomerase activity and an increase in apoptosis in cancer cells .

Méthodes De Préparation

La synthèse du BIBR1532 implique plusieurs étapes, commençant par la préparation de la structure centrale de l'acide benzoïque. La voie de synthèse comprend généralement les étapes suivantes :

Les méthodes de production industrielle du BIBR1532 ne sont pas largement documentées, mais elles impliquent probablement une mise à l'échelle des procédures de synthèse en laboratoire avec des optimisations pour le rendement, la pureté et la rentabilité.

Analyse Des Réactions Chimiques

Le BIBR1532 subit plusieurs types de réactions chimiques, principalement en raison de ses groupes fonctionnels :

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Le BIBR1532 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Mécanisme d'action

Le BIBR1532 exerce ses effets principalement en inhibant l'activité de la télomérase. Le composé se lie au site actif du composant de la transcriptase inverse de la télomérase (TERT), interférant avec la processivité de l'enzyme. Cette inhibition empêche l'ajout de répétitions de nucléotides aux télomères, conduisant à un raccourcissement progressif des télomères. En conséquence, les cellules cancéreuses subissent une arrestation de la croissance, une sénescence et une apoptose .

Les cibles moléculaires et les voies impliquées dans l'action du BIBR1532 comprennent :

Comparaison Avec Des Composés Similaires

Le BIBR1532 est unique parmi les inhibiteurs de la télomérase en raison de son mécanisme d'action non-nucléosidique et non-compétitif. Des composés similaires comprennent :

Comparé à ces composés, le BIBR1532 offre un avantage distinct en ciblant spécifiquement la sous-unité catalytique de la télomérase, conduisant à une inhibition puissante et sélective sans affecter les autres polymérases cellulaires .

Activité Biologique

BIBR 1532 is a selective inhibitor of telomerase, primarily known for its potential anti-cancer properties. This compound has garnered attention for its ability to induce apoptosis and inhibit cell proliferation across various cancer types. Below, we explore the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound inhibits telomerase activity, which is crucial for the immortality of cancer cells. By targeting the telomerase reverse transcriptase (TERT), this compound disrupts the maintenance of telomeres, leading to cellular senescence and apoptosis. The compound has shown effectiveness in various cancer models, including:

  • Feline Oral Squamous Cell Carcinoma (FOSCC) : In studies involving FOSCC cell lines (SCCF1, SCCF2, SCCF3), treatment with this compound resulted in significant inhibition of telomerase activity and cell growth. The compound induced a dose-dependent decrease in cell viability and morphological changes indicative of apoptosis .
  • Multiple Myeloma (MM) : Research demonstrated that this compound promoted apoptosis in MM cell lines (K562 and MEG-01). Flow cytometry results indicated a significant increase in apoptosis rates when treated with concentrations as low as 25 µM. The expression levels of pro-apoptotic proteins like Bad increased, while anti-apoptotic proteins such as Bcl-xL and Survivin decreased .

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell types. The following table summarizes the effects observed in different studies:

Cancer Type Cell Line Concentration (µM) Effect
FOSCCSCCF1, SCCF2, SCCF325-100Growth inhibition and apoptosis induction
Multiple MyelomaK562, MEG-0125-50Increased apoptosis and decreased TERT
Ovarian CancerOVCAR-350Significant reduction in cell viability
Breast CancerMCF-750Induction of apoptosis
ChondrosarcomaSW135350Inhibition of cell growth

Molecular Changes Induced by this compound

The biological activity of this compound is accompanied by several molecular changes:

  • Telomerase Activity : this compound significantly reduces TERT expression and activity in treated cells, which correlates with decreased cell survival and proliferation.
  • Cell Cycle Regulation : The compound upregulates p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest. Additionally, it alters the Bax/Bcl-2 ratio favoring apoptosis .
  • Signal Transduction Pathways : Treatment with this compound affects various signaling pathways:
    • Decreased expression of epidermal growth factor receptor (EGFR) and its downstream signaling components.
    • Modulation of MAPK and PI3K/AKT/mTOR pathways, with notable changes in phosphorylation states that favor apoptosis over survival .

Feline Oral Squamous Cell Carcinoma Study

A study focused on FOSCC revealed that treatment with this compound led to a marked decrease in telomerase activity across all tested cell lines. The most significant effects were observed at higher concentrations (≥50 µM), where cellular morphology changed dramatically, indicating effective growth arrest and induction of senescence .

Multiple Myeloma Research

In another study involving multiple myeloma cells, treatment with this compound resulted in a significant increase in apoptotic markers. Flow cytometry demonstrated that the compound effectively induced apoptosis at both tested concentrations (25 µM and 50 µM) after a treatment period of 48 hours. This highlights its potential as a therapeutic agent for hematological malignancies .

Propriétés

IUPAC Name

2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-14(16-11-10-15-6-2-3-7-17(15)13-16)12-20(23)22-19-9-5-4-8-18(19)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFQXGLPJUCTOI-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=CC=C1C(=O)O)/C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432975
Record name BIBR 1532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321674-73-1
Record name BIBR 1532
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321674-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIBR 1532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BIBR 1532
Reactant of Route 2
Reactant of Route 2
BIBR 1532
Reactant of Route 3
Reactant of Route 3
BIBR 1532
Reactant of Route 4
Reactant of Route 4
BIBR 1532
Reactant of Route 5
BIBR 1532
Reactant of Route 6
Reactant of Route 6
BIBR 1532

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.